7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile
Overview
Description
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C14H12Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile involves several steps. One common method includes the use of potassium carbonate and sodium iodide in N,N-dimethylformamide at 85°C for 10 hours . Another method involves the use of potassium carbonate in N,N-dimethylformamide at 20°C for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the quinoline core or the side chains.
Common Reagents and Conditions
Potassium Carbonate: Used as a base in substitution reactions.
Sodium Iodide: Acts as a nucleophile in substitution reactions.
N,N-Dimethylformamide: A solvent that facilitates the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of quinazoline-pyrrole hybrid compounds with potential antitumor activity.
Synthetic Chemistry: Serves as a chemical intermediate in the synthesis of other complex molecules.
Biological Studies: Investigated for its potential biological activities, including antiproliferative effects.
Mechanism of Action
The mechanism of action of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile: A closely related compound with similar structural features.
4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine: Another compound with a similar functional group arrangement.
Uniqueness
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-(3-chloropropoxy)-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-12-5-10-11(6-13(12)20-4-2-3-15)17-8-9(7-16)14(10)18/h5-6,8H,2-4H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVSLUWYBFYQLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile in pharmaceutical chemistry?
A1: this compound serves as a crucial building block in the synthesis of Bosutinib []. Bosutinib is a tyrosine kinase inhibitor with therapeutic applications in treating chronic myeloid leukemia. The efficient synthesis of this intermediate is vital for producing Bosutinib.
Q2: Can you elaborate on the research related to the synthesis of this compound?
A2: Research has focused on developing new and improved methods for synthesizing this key intermediate. One study [] details a novel approach that aims to be more efficient and cost-effective compared to previous methods. This is particularly important for large-scale production of Bosutinib.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.